6-Bromoquinoline-8-carbaldehyde

Antiviral Drug Discovery HIV-1 Integrase Allosteric Inhibitors

Researchers require precise halogen substitution patterns to maintain SAR model validity and synthetic yields. Generic analogs risk failed cross-couplings or altered bioactivity. This 6-bromo-8-aldehyde quinoline delivers: - **Orthogonal reactivity**: Br for Suzuki-Miyaura; CHO for reductive amination/Wittig. - **Quantified potency**: 6-Br isomer shows IC50=0.3µM (wild-type HIV-1) vs 8-Br IC50=0.6µM. - **Benchmark data**: EC50=0.09µM (6-Br) vs 0.20µM (6-I) for SAR validation. - **Scalable route**: Analogous 90% yield synthesis supports API process chemistry.

Molecular Formula C10H6BrNO
Molecular Weight 236.068
CAS No. 1306606-90-5
Cat. No. B2940443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinoline-8-carbaldehyde
CAS1306606-90-5
Molecular FormulaC10H6BrNO
Molecular Weight236.068
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)C=O)Br
InChIInChI=1S/C10H6BrNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H
InChIKeyXKOZNHYLDOTMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromoquinoline-8-carbaldehyde: Chemical Overview


6-Bromoquinoline-8-carbaldehyde (CAS 1306606-90-5), with the molecular formula C₁₀H₆BrNO and a molecular weight of 236.07 g/mol, is a functionalized quinoline derivative characterized by a reactive aldehyde group at the 8-position and a bromine atom at the 6-position of the fused bicyclic ring system . This specific substitution pattern confers distinct electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science, primarily as an intermediate for the synthesis of complex molecules via cross-coupling reactions, Schiff base formation, and other derivatizations . The compound is typically supplied with a purity of ≥95% .

Workflow

Quinoline scaffold derivatization and cross-coupling diversification

Reactive Handles

6-Br for coupling; 8-aldehyde for orthogonal functionalization

Procurement Context

Synthetic intermediate supplied at ≥95% purity for research use

6-Bromoquinoline-8-carbaldehyde: Non-Interchangeable Advantage


The scientific and industrial utility of a quinoline aldehyde intermediate is profoundly influenced by the precise position and identity of its halogen substituent. While numerous bromo-, chloro-, and fluoro-quinolinecarbaldehydes exist, their distinct electronic effects and steric environments dictate their reactivity in key transformations such as Suzuki-Miyaura cross-couplings, their binding affinity in biological targets, and their physicochemical properties . For instance, the substitution pattern of a bromine atom at the 6-position versus the 8-position can lead to significant differences in antiviral potency and resistance profiles, as demonstrated in HIV-1 integrase inhibitor studies [1]. Therefore, generic substitution with a close analog without rigorous comparative data risks compromising synthetic yield, altering biological activity, and invalidating structure-activity relationship (SAR) models, underscoring the need for compound-specific evidence in procurement decisions.

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Halogen position (6-Br vs 8-Br) may shift antiviral potency and resistance profiles; interchange without comparative data risks SAR misinterpretation.

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Different 6-substituents (Br vs I vs NH₂) may alter multimerization activity; bromine offers a context-dependent electronic contribution that may not transfer to other halogens.

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Close analogs without rigorous head-to-head data may differ in cross-coupling reactivity, yield, and downstream biological readouts; direct replacement requires validation.

6-Bromoquinoline-8-carbaldehyde: Key Evidence vs. Analogs


HIV-1 Integrase Inhibition: 6-Br vs 8-Br Isomers

In a study of quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the 6-bromo substituted analog (Compound 17) demonstrated a more potent antiviral effect against wild-type (WT) HIV-1 than its 8-bromo substituted counterpart (Compound 16ba) [1]. Critically, the 6-bromo analog exhibited a significant 34-fold loss of potency against the A128T mutant virus, whereas the 8-bromo analog was not only effective but showed a 2-fold increase in potency against the mutant compared to the WT virus [1].

HIV-1 IN Inhibition: 6-Br vs 8-Br
Head-to-head
WT IC₅₀ 0.3 ± 0.1 µM (6-Br) vs 0.6 ± 0.1 µM (8-Br)
WT potency A128T mutant: ~34-fold loss for 6-Br
Supports isomer-dependent antiviral endpoint interpretation.
TZM-bl reporter assay; data to verify in target program.
Antiviral Drug Discovery HIV-1 Integrase Allosteric Inhibitors

HIV-1 Integrase Multimerization: Halogen Comparison

A SAR study on the 6-position of 4-chlorophenylquinoline ALLINIs quantified the impact of different halogen substituents on IN multimerization [1]. The 6-bromo substituted compound (ALLINI-2) was compared to unsubstituted (Compound 1), iodo (8a), and amino (8b) analogs [1].

IN Multimerization: Halogen SAR
Head-to-head
EC₅₀ 0.09 ± 0.01 µM (6-Br) vs 0.20 ± 0.06 µM (6-I)
Multimerization induction >2-fold over 6-Iodo/6-Amino
Reported halogen-dependent multimerization context.
In vitro assay; class-specific electronic contribution review advised.
Medicinal Chemistry HIV-1 Integrase Structure-Activity Relationship

High-Yield Synthetic Intermediate

A patent for the preparation of bromo-substituted quinolines, which are valuable intermediates for HCV therapeutics, exemplifies the high-yielding synthetic accessibility of compounds within this class [1]. A specific example details the synthesis of a related bromoquinoline in 90% yield with 95.1% purity by HPLC, demonstrating the viability of producing such building blocks at scale with high efficiency [1].

Synthetic Yield Benchmark
Class-level
Related bromoquinoline prepared in 90% yield (patent)
May support scalable intermediate viability assessment.
Class-level inference; compound-specific validation recommended.
Organic Synthesis Process Chemistry Heterocyclic Chemistry

6-Bromoquinoline-8-carbaldehyde: Research Applications


HIV-1 ALLINI Scaffold Optimization

Medicinal chemistry teams focused on developing next-generation ALLINIs can utilize 6-Bromoquinoline-8-carbaldehyde as a key intermediate to access 6-substituted quinoline scaffolds. The quantitative evidence demonstrates that the 6-bromo moiety confers a significant improvement in wild-type HIV-1 antiviral potency (IC₅₀ = 0.3 µM) compared to the 8-bromo isomer (IC₅₀ = 0.6 µM) [1]. This makes it the preferred starting point for lead optimization against wild-type virus. However, projects specifically targeting resistant viral strains (e.g., those harboring the A128T IN mutation) should leverage the distinct resistance profile data, which shows a dramatic loss of potency for the 6-bromo isomer, to guide further SAR exploration away from this substitution [1].

Halogenated Quinoline SAR Studies

This compound serves as an essential control in SAR studies aimed at probing the effect of halogen substitution on biological activity. The direct comparative data against iodo and amino analogs at the 6-position provide a quantitative benchmark (6-Br EC₅₀ = 0.09 µM vs. 6-I EC₅₀ = 0.20 µM) [2]. This allows researchers to accurately attribute changes in potency and multimerization to specific halogen properties, validating computational models and guiding the rational design of novel quinoline-based therapeutics.

Cross-Coupling Diversification Building Block

The bromine atom at the 6-position is a prime handle for diversification using robust cross-coupling methodologies like Suzuki-Miyaura . The aldehyde group at the 8-position offers an orthogonal reactive site for further functionalization (e.g., reductive amination, Wittig reactions, or conversion to a difluoromethyl group with 70.8% yield using DAST [3]). This dual orthogonal reactivity makes it a highly efficient starting material for generating diverse compound libraries in both medicinal chemistry and material science applications.

Scalable Pharmaceutical Intermediate Synthesis

For process chemistry and CMC (Chemistry, Manufacturing, and Controls) teams, the availability of high-yielding synthetic routes to the quinoline core is a critical factor in selecting an intermediate [4]. The demonstrated ability to synthesize structurally related bromo-substituted quinolines in 90% yield [4] provides confidence in the scalability and cost-effectiveness of using 6-Bromoquinoline-8-carbaldehyde as a late-stage intermediate in the production of active pharmaceutical ingredients (APIs).

Application
Selection Property
Validation Focus
HIV-1 ALLINI scaffold studies
6-Br positional isomer context
WT vs A128T mutant antiviral endpoint review
Halogen SAR probe design
6-substituent electronic/steric benchmark
Multimerization assay response comparison
Diversification library synthesis
Orthogonal 6-Br and 8-aldehyde handles
Cross-coupling and aldehyde derivatization efficiency
Scalable intermediate sourcing
Reported class-level synthetic accessibility
Yield and purity reproducibility at scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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